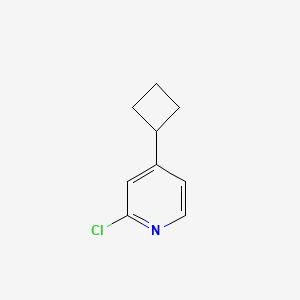

2-Chloro-4-cyclobutylpyridine

Description

BenchChem offers high-quality 2-Chloro-4-cyclobutylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-cyclobutylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-cyclobutylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSKUHYBTFXGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Procurement of 2-Chloro-4-cyclobutylpyridine: A Technical Guide for Chemical Researchers

For researchers and drug development professionals, the strategic incorporation of novel building blocks is paramount to innovation. Substituted pyridines, in particular, are a cornerstone of medicinal chemistry, offering a versatile scaffold for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides an in-depth technical overview of 2-Chloro-4-cyclobutylpyridine, a potentially novel compound, addressing its identification, commercial availability, and synthetic strategies.

Compound Identification: The Elusive CAS Number

A thorough search of chemical databases, including PubChem, reveals a CAS number for the related compound 2,5-dichloro-4-cyclobutylpyridine , but not for 2-Chloro-4-cyclobutylpyridine itself. This suggests that 2-Chloro-4-cyclobutylpyridine is likely not a commercially cataloged compound and may represent a novel chemical entity. The absence of a dedicated CAS number underscores the need for a focus on synthetic procurement rather than direct purchase.

A related compound, 2,5-dichloro-4-cyclobutylpyridine, has the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol .[1]

Commercial Landscape: A Custom Synthesis Approach

Direct commercial suppliers for 2-Chloro-4-cyclobutylpyridine are not readily identifiable, which is consistent with its apparent novelty. However, the commercial availability of key precursors and analogous structures is robust, providing a clear path for either in-house synthesis or custom synthesis by a specialized contract research organization (CRO).

The most relevant and readily available starting material for a plausible synthesis is 2-chloro-4-methylpyridine , also known as 2-chloro-4-picoline. This compound is offered by numerous chemical suppliers.

Key Precursors and Analogs: A Supplier Overview

| Compound Name | CAS Number | Representative Suppliers | Notes |

| 2-Chloro-4-methylpyridine (2-Chloro-4-picoline) | 3678-62-4 | Sigma-Aldrich, Thermo Scientific, MedChemExpress | A key starting material for the synthesis of 2-chloro-4-substituted pyridines.[2][3][4][5] |

| 2-Amino-4-picoline | 695-34-1 | Various | A common precursor for the synthesis of 2-chloro-4-picoline.[6][7] |

| 4-Cyclobutylpyridine | Not readily available | Custom synthesis | The cyclobutyl moiety would likely be introduced via functionalization of a pyridine ring. |

| 2-Chloro-4-ethylpyridine | 40325-11-9 | NINGBO INNO PHARMCHEM CO.,LTD. | An example of a commercially available 2-chloro-4-alkylpyridine.[8] |

Synthetic Pathways: A Practical Guide

Given the lack of direct commercial sources, the synthesis of 2-Chloro-4-cyclobutylpyridine would most logically proceed through the functionalization of a pre-formed 2-chloropyridine scaffold. A plausible and efficient synthetic route would involve the elaboration of the methyl group of 2-chloro-4-methylpyridine.

A common method for the synthesis of 2-chloro-4-methylpyridine itself starts from 2-amino-4-picoline. The amino group is converted to a chloro group, often through a Sandmeyer-type reaction or by treatment with reagents like phosphorus oxychloride.[6]

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic pathway from a commercially available precursor to the target compound.

Caption: Proposed synthetic workflow for 2-Chloro-4-cyclobutylpyridine.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-picoline

This procedure is based on established methods for the conversion of aminopyridines to chloropyridines.[6]

-

Diazotization: To a stirred solution of 2-amino-4-picoline in aqueous hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in hydrochloric acid at room temperature. The mixture is heated to 50-60 °C and stirred until nitrogen evolution ceases.

-

Work-up and Purification: After cooling, the reaction mixture is basified with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 2-chloro-4-methylpyridine.

Step 2: Synthesis of 2-Chloro-4-cyclobutylpyridine

This part of the synthesis involves the functionalization of the methyl group, a common strategy in organic synthesis.

-

Radical Bromination: 2-Chloro-4-methylpyridine is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux under inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate and brine, dried, and concentrated to give crude 2-chloro-4-(bromomethyl)pyridine.

-

Cyclobutylation: The crude 2-chloro-4-(bromomethyl)pyridine is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled. A solution of a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) or another suitable cyclobutyl nucleophile is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

-

Final Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, 2-Chloro-4-cyclobutylpyridine, is purified by column chromatography.

Applications in Drug Discovery and Development

The 2-chloropyridine moiety is a valuable pharmacophore and a versatile synthetic handle in medicinal chemistry. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Reactivity and Potential Transformations

Caption: Reactivity of the 2-chloropyridine scaffold in cross-coupling reactions.

The ability to perform these transformations makes 2-Chloro-4-cyclobutylpyridine a valuable building block for generating libraries of compounds for structure-activity relationship (SAR) studies. The cyclobutyl group can provide a favorable vector for exploring chemical space and may impart desirable properties such as improved metabolic stability or enhanced binding to a biological target. The incorporation of chlorine-containing molecules is a well-established strategy in drug discovery.[9]

Conclusion

While 2-Chloro-4-cyclobutylpyridine is not a commercially available reagent, this guide provides a clear and actionable pathway for its synthesis. By leveraging readily available precursors and established synthetic methodologies, researchers can access this novel building block. The versatile reactivity of the 2-chloropyridine moiety opens up a multitude of possibilities for the development of new chemical entities with potential therapeutic applications. This technical guide serves as a valuable resource for scientists and drug development professionals seeking to explore the chemical space offered by functionalized cyclobutylpyridines.

References

-

PubChem. 2,5-dichloro-4-cyclobutylpyridine. National Center for Biotechnology Information. [Link]

-

Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]

- Google Patents. Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- Google Patents.

-

Ningbo Inno Pharmchem Co.,Ltd. 2-Chloro-4-ethylpyridine: A Crucial Component in Pharmaceutical Intermediate Synthesis. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. 2,5-Dichloro-4-cyclobutylpyridine | C9H9Cl2N | CID 166172018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Chloro-4-picoline | 3678-62-4 [chemicalbook.com]

- 4. 2-Chloro-4-picoline, 98% 100 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 7. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cyclobutyl-Substituted Pyridine Building Blocks for Medicinal Chemistry

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged heterocycle in drug design.[1][3] This guide delves into the strategic incorporation of cyclobutyl moieties onto the pyridine ring, a tactic increasingly employed to modulate physicochemical and pharmacokinetic properties of drug candidates. We will explore the synthetic rationale, key methodologies, and impactful applications of these building blocks, providing researchers and drug development professionals with a comprehensive understanding of their value in modern medicinal chemistry.

The Rationale for Cyclobutyl Substitution: Beyond Flatland

The relentless pursuit of novel chemical matter with improved drug-like properties has led medicinal chemists to explore beyond traditional, often planar, aromatic substituents. The introduction of three-dimensional (3D) motifs is a key strategy to enhance target engagement, improve metabolic stability, and fine-tune solubility.[4] The cyclobutyl group, a four-membered carbocycle, has emerged as a particularly valuable substituent for these purposes.[5]

Physicochemical and Pharmacokinetic Advantages

The incorporation of a cyclobutyl ring can confer several benefits:

-

Increased Three-Dimensionality: Moving away from flat aromatic rings, the puckered nature of the cyclobutane ring can lead to more specific and potent interactions within a protein's binding pocket by providing better shape complementarity.[4]

-

Modulation of Lipophilicity: The cyclobutyl group is a non-polar, lipophilic fragment. Its introduction can be a strategic tool to increase the overall lipophilicity of a molecule, which can be crucial for cell permeability and oral bioavailability.

-

Improved Metabolic Stability: The cyclobutyl ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or electron-rich aromatic systems.[4][6] This can lead to an improved pharmacokinetic profile with a longer half-life.

-

Conformational Restriction: The rigid nature of the cyclobutyl ring can lock the conformation of adjacent functionalities, reducing the entropic penalty upon binding to a target and potentially increasing potency.[4]

-

Bioisosteric Replacement: The cyclobutyl group can serve as a bioisostere for other functionalities, such as a gem-dimethyl group or even a phenyl ring in certain contexts, offering a different vector for substituent placement and altering the molecule's interaction profile.[4][7]

Synthetic Strategies for Cyclobutyl-Substituted Pyridines

The synthesis of cyclobutyl-substituted pyridines can be approached in two primary ways: by constructing the pyridine ring with a pre-existing cyclobutyl-containing fragment or by attaching the cyclobutyl group to a pre-formed pyridine ring.

De Novo Pyridine Synthesis

Classical methods for pyridine synthesis can be adapted to incorporate cyclobutyl moieties.

-

Hantzsch Pyridine Synthesis: This versatile method involves the condensation of a β-ketoester, an aldehyde (in this case, cyclobutanecarboxaldehyde), and ammonia or an ammonia equivalent.[8] The resulting dihydropyridine is then oxidized to the corresponding pyridine.

-

Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a base. A cyclobutyl-containing α,β-unsaturated ketone can be employed to generate the desired substituted pyridine.

-

[2+2+2] Cycloaddition: Modern transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer a powerful and modular approach to highly substituted pyridines.[9] A cyclobutyl-containing alkyne or nitrile can be used as a key building block in this convergent strategy.

Functionalization of a Pre-formed Pyridine Ring

Direct cyclobutylation of a pyridine ring presents a more convergent, though often more challenging, approach.

-

Radical-Mediated C-H Functionalization: Recent advances in photoredox and radical chemistry have enabled the direct C-H functionalization of heterocycles. One notable method involves the silver-promoted ring-opening of tertiary cyclobutanols to generate a γ-keto alkyl radical, which then adds to an N-methoxypyridinium salt to afford C2-substituted pyridines.[10]

-

Cross-Coupling Reactions: For pyridines bearing a suitable handle (e.g., a halogen), cross-coupling reactions with a cyclobutyl-containing organometallic reagent (e.g., cyclobutylzinc or cyclobutylboronic acid derivatives) can be an effective strategy.

Experimental Protocols: A Practical Guide

Protocol: Silver-Promoted Radical Ring-Opening/Pyridylation of Cyclobutanols

This protocol is adapted from a method for the efficient synthesis of a range of C2-substituted pyridines.[10]

Materials:

-

1-(Pyridin-2-yl)cyclobutanol

-

N-Methoxypyridinium salt

-

Silver nitrate (AgNO₃)

-

Potassium persulfate (K₂S₂O₈)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a round-bottom flask, add 1-(pyridin-2-yl)cyclobutanol (1.0 mmol), N-methoxypyridinium salt (1.2 mmol), and silver nitrate (0.1 mmol).

-

Add a 1:1 mixture of acetonitrile and water (10 mL).

-

Stir the mixture at room temperature for 5 minutes.

-

Add potassium persulfate (2.0 mmol) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired C2-substituted pyridine.

Applications in Medicinal Chemistry: Case Studies

The strategic use of cyclobutyl-substituted pyridines has led to the development of promising drug candidates across various therapeutic areas.

Histamine H3 Receptor Antagonists

In the development of histamine H3 receptor antagonists for central nervous system disorders, researchers sought to replace a biaryldiamine moiety, which was associated with potential genotoxicity.[4] A cyclobutane linker was successfully employed as an aryl isostere, mimicking the required distance between two basic groups.[4] Further optimization led to cyclobutyl-substituted diazepane derivatives that exhibited an optimal balance of microsomal stability, plasma and brain concentrations, and receptor occupancy.[4][11]

BACE1 Inhibitors for Alzheimer's Disease

In the design of inhibitors for β-secretase 1 (BACE1), a key target in Alzheimer's disease, a spirocyclic cyclobutyl ring was incorporated into the molecular scaffold.[4] This modification was instrumental in positioning a benzodioxolane ring system within the S1 binding pocket of the enzyme, contributing to the overall potency of the inhibitor.[4]

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives has been shown to be influenced by the nature of their substituents.[2] While polar groups like amino and hydroxyl can sometimes be less active, small alkyl substituents can lead to potent inhibitors.[12] The introduction of a cyclobutyl group, as a small, lipophilic alkyl substituent, can therefore be a valuable strategy in SAR studies to probe hydrophobic pockets within a target's active site.[4]

Data Summary

| Property | Influence of Cyclobutyl Substitution | Reference |

| Three-Dimensionality | Increases non-planarity, enabling better shape complementarity with binding sites. | [4] |

| Metabolic Stability | Generally more resistant to metabolic degradation than linear alkyl chains. | [4][6] |

| Lipophilicity (cLogP) | Increases lipophilicity, which can be modulated to optimize ADME properties. | [6] |

| Conformational Rigidity | Restricts bond rotation, potentially increasing binding affinity. | [4] |

Conclusion

Cyclobutyl-substituted pyridine building blocks represent a powerful tool in the medicinal chemist's arsenal. Their unique combination of three-dimensionality, metabolic stability, and tunable lipophilicity makes them highly attractive for lead optimization and the development of next-generation therapeutics. As synthetic methodologies continue to advance, the accessibility and application of these valuable scaffolds are expected to grow, further enriching the chemical space for drug discovery.

References

-

Dudley, D. A., et al. (2004). A de novo synthesis of substituted pyridines is described that proceeds through nucleophilic addition of a dithiane anion to an α,β-unsaturated carbonyl followed by metallacycle-mediated union of the resulting allylic alcohol with preformed TMS-imines (generated in situ by the low temperature reaction of LiHMDS with an aldehyde) and Ag(I)-, or Hg(II)-mediated ring closure. PubMed Central. Available at: [Link]

-

Shaaban, S., et al. (2016). The synthesis of pyridines through direct intermolecular cycloaddition of alkynes and nitriles is a contemporary challenge in organic synthesis. ResearchGate. Available at: [Link]

-

Chen, J., et al. (2018). The silver‐promoted reaction of tertiary cyclobutanols with N‐methoxypyridinium salts enables the efficient synthesis of a range of C2‐substituted pyridines. ResearchGate. Available at: [Link]

-

Dyachenko, I. V., et al. (2023). Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. ResearchGate. Available at: [Link]

-

van der Pijl, F., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold. ResearchGate. Available at: [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. YouTube. Available at: [Link]

-

Njoroge, F. G., et al. (1998). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[4][13]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. PubMed. Available at: [Link]

-

Slideshare. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. Slideshare. Available at: [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

-

Scott, P. J. H. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

-

Hernandez-Vazquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Available at: [Link]

-

Welsch, M. E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]

-

ACS Publications. (2021). Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. ResearchGate. Available at: [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Bentham Science. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Bentham Science. Available at: [Link]

-

ResearchGate. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. ResearchGate. Available at: [Link]

-

Drug Design Org. (n.d.). Bioisosterism. Drug Design Org. Available at: [Link]

-

International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]

-

Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Available at: [Link]

-

PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

-

ResearchGate. (2025). Multicomponent synthesis of cycloalca[b]pyridines and pyrans. ResearchGate. Available at: [Link]

-

University of Illinois Urbana-Champaign. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. University of Illinois Urbana-Champaign. Available at: [Link]

-

PubMed. (2025). Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. PubMed. Available at: [Link]

-

Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

-

PubMed Central. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. PubMed Central. Available at: [Link]

-

Medium. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]

-

ResearchGate. (n.d.). The Design and Application of Bioisosteres in Drug Design. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. drughunter.com [drughunter.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

2-Chloro-4-cyclobutylpyridine: A Bioisosteric Strategy for Enhanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly challenged with fine-tuning the physicochemical and pharmacokinetic properties of lead compounds to enhance their efficacy, safety, and overall developability. One of the most powerful strategies in this endeavor is the principle of bioisosterism, the substitution of a functional group with another that retains similar biological activity but possesses improved characteristics.[1] This guide delves into a specific and increasingly relevant bioisosteric pair: the replacement of the ubiquitous 4-tert-butylpyridine moiety with its cyclobutyl analogue, 2-chloro-4-cyclobutylpyridine.

The tert-butyl group, while often favored for its steric bulk and lipophilicity, is notoriously susceptible to metabolic oxidation, a significant liability in drug development that can lead to rapid clearance and the formation of potentially reactive metabolites.[2][3] The strategic substitution with a cyclobutyl group, particularly in the context of a pyridine scaffold, offers a compelling solution to mitigate these metabolic risks while preserving or even enhancing desirable molecular interactions.[4][5] The inclusion of a chloro group at the 2-position of the pyridine ring further modulates the electronic properties and provides a valuable synthetic handle for further derivatization.

This technical guide, intended for drug discovery and development professionals, will provide a comprehensive overview of the rationale, synthesis, and comparative properties of 2-chloro-4-cyclobutylpyridine as a bioisostere for 4-tert-butylpyridine. We will explore the underlying principles of this bioisosteric shift, present a detailed synthetic protocol, and offer a comparative analysis of their key physicochemical and metabolic properties.

The Achilles' Heel of the tert-Butyl Group: A Case for Bioisosteric Replacement

The tert-butyl group is a common feature in many biologically active molecules, prized for its ability to fill hydrophobic pockets in target proteins and provide steric hindrance to prevent unwanted reactions at adjacent positions. However, this seemingly inert group is often a site of metabolic vulnerability. The nine equivalent primary hydrogens of the tert-butyl group are susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. This metabolic pathway can significantly impact a drug candidate's pharmacokinetic profile, often resulting in:

-

Increased clearance: The introduction of a polar hydroxyl group facilitates rapid excretion.

-

Shorter half-life: The increased clearance leads to a reduced duration of action.

-

Formation of potentially reactive metabolites: Further oxidation of the alcohol can lead to the formation of aldehydes and carboxylic acids, which may have off-target activities or toxicities.

The cyclobutyl group presents a robust alternative. Its compact, three-dimensional structure mimics the steric bulk of the tert-butyl group, allowing it to occupy similar binding pockets. However, the cyclobutyl ring possesses fewer and less accessible C-H bonds, rendering it significantly more resistant to oxidative metabolism.[2] This enhanced metabolic stability is a key driver for its adoption as a tert-butyl bioisostere.

Comparative Physicochemical Properties: 4-tert-Butylpyridine vs. 2-Chloro-4-cyclobutylpyridine

A thorough understanding of the physicochemical properties of a molecule is paramount in predicting its behavior in biological systems. Here, we present a comparative analysis of key properties for 4-tert-butylpyridine and 2-chloro-4-cyclobutylpyridine. It is important to note that while experimental data for 4-tert-butylpyridine is readily available, the data for 2-chloro-4-cyclobutylpyridine is largely predicted due to its novelty as a specific chemical entity in publicly accessible databases.

| Property | 4-tert-Butylpyridine | 2-Chloro-4-cyclobutylpyridine (Predicted) | Rationale for Predicted Values |

| Molecular Weight ( g/mol ) | 135.21 | 169.64 | Addition of a chlorine atom and replacement of tert-butyl with cyclobutyl. |

| pKa (of conjugate acid) | 5.99 | ~4.5-5.0 | The electron-withdrawing effect of the 2-chloro substituent is expected to decrease the basicity of the pyridine nitrogen. |

| cLogP | 2.5[6] | ~3.0-3.5 | The chloro group and the cyclobutyl group are both expected to increase lipophilicity compared to the tert-butyl group. |

| Aqueous Solubility | Slightly soluble | Predicted to be lower | The anticipated increase in cLogP suggests a decrease in aqueous solubility. |

Key Insights from the Comparative Data:

-

Basicity (pKa): The introduction of the electron-withdrawing chloro group in the 2-position is predicted to significantly lower the pKa of the pyridine nitrogen. This reduction in basicity can be advantageous in drug design, as it may reduce off-target interactions with aminergic GPCRs and ion channels, and can also influence absorption and distribution.

-

Lipophilicity (cLogP): The predicted increase in lipophilicity for 2-chloro-4-cyclobutylpyridine suggests it may have enhanced membrane permeability. However, this needs to be carefully balanced to avoid issues with aqueous solubility and non-specific binding.

Enhancing Metabolic Stability: A Head-to-Head Comparison

The primary rationale for employing 2-chloro-4-cyclobutylpyridine as a bioisostere for 4-tert-butylpyridine is the anticipated improvement in metabolic stability. While direct comparative experimental data for these two specific molecules is not available in the public domain, the principle is well-established in the scientific literature.[2][5]

The metabolic fate of the tert-butyl group is primarily oxidation of one of the methyl groups to a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. In contrast, the cyclobutyl ring is significantly more resistant to such oxidative metabolism.

Metabolic Pathways Comparison

Caption: Predicted metabolic pathways of 4-tert-butylpyridine versus 2-chloro-4-cyclobutylpyridine.

Experimental Workflow: Assessing Metabolic Stability

To empirically validate the enhanced metabolic stability of 2-chloro-4-cyclobutylpyridine, a standard in vitro microsomal stability assay can be performed. This experiment measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Experimental Protocol: In Vitro Microsomal Stability Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test compounds (4-tert-butylpyridine and 2-chloro-4-cyclobutylpyridine) and a positive control (a compound with known metabolic instability) in a suitable organic solvent (e.g., DMSO).

-

Thaw pooled human liver microsomes on ice.

-

Prepare a NADPH-regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound and the NADPH-regenerating system.

-

Incubate the plate at 37°C with shaking.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

-

Self-Validating System:

-

The inclusion of a positive control with known metabolic lability confirms the activity of the microsomal enzymes.

-

A negative control (incubation without the NADPH-regenerating system) demonstrates that the disappearance of the compound is enzyme-dependent.

-

The use of an internal standard corrects for variations in sample processing and instrument response.

Microsomal Stability Assay Workflow

Caption: Workflow for the in vitro microsomal stability assay.

Synthesis of 2-Chloro-4-cyclobutylpyridine: A Proposed Protocol

Step 1: Synthesis of 4-Cyclobutyl-2-chloropyridine via Negishi Coupling

This step involves a palladium-catalyzed cross-coupling reaction between 2,4-dichloropyridine and a cyclobutylzinc reagent. The Negishi coupling is well-suited for this transformation due to its high functional group tolerance and mild reaction conditions.

Materials:

-

2,4-Dichloropyridine

-

Cyclobutyl bromide

-

Activated Zinc dust

-

Palladium(II) catalyst (e.g., Pd(dppf)Cl2)

-

Anhydrous THF

-

Iodine (for zinc activation)

Protocol:

-

Preparation of Cyclobutylzinc Bromide:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add activated zinc dust and a crystal of iodine in anhydrous THF.

-

Add a solution of cyclobutyl bromide in anhydrous THF dropwise to the zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Stir the mixture at room temperature until the zinc has been consumed (typically 2-3 hours).

-

-

Negishi Coupling Reaction:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 2,4-dichloropyridine and the palladium catalyst in anhydrous THF.

-

Add the freshly prepared cyclobutylzinc bromide solution to the solution of 2,4-dichloropyridine and the catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-cyclobutyl-2-chloropyridine.

-

Step 2: Chlorination of 4-Cyclobutylpyridine (Alternative Route)

An alternative approach involves the synthesis of 4-cyclobutylpyridine followed by selective chlorination at the 2-position.

Materials:

-

4-Bromopyridine

-

Cyclobutylmagnesium bromide (Grignard reagent)

-

Nickel catalyst (e.g., Ni(dppp)Cl2) for Kumada coupling

-

Chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas)[7][8]

-

Anhydrous solvent (e.g., THF or diethyl ether)

Protocol:

-

Synthesis of 4-Cyclobutylpyridine via Kumada Coupling:

-

In a flame-dried flask under an inert atmosphere, dissolve 4-bromopyridine and the nickel catalyst in anhydrous THF.

-

Add a solution of cyclobutylmagnesium bromide in THF dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and purify as described for the Negishi coupling to obtain 4-cyclobutylpyridine.

-

-

Chlorination of 4-Cyclobutylpyridine:

-

The selective chlorination of 4-substituted pyridines at the 2-position can be challenging. One potential method involves the formation of the pyridine N-oxide, followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2).[9]

-

Alternatively, direct chlorination with a suitable reagent under carefully controlled conditions may be explored.

-

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-chloro-4-cyclobutylpyridine via Negishi coupling.

Conclusion: A Strategic Advantage in Drug Design

The strategic replacement of a 4-tert-butylpyridine moiety with 2-chloro-4-cyclobutylpyridine represents a proactive approach to mitigating metabolic liabilities in drug discovery. The cyclobutyl group offers a metabolically robust alternative that preserves the steric bulk of the tert-butyl group, while the 2-chloro substituent provides an opportunity to fine-tune the electronic properties of the pyridine ring and serves as a versatile synthetic handle.

This in-depth technical guide has provided the rationale for this bioisosteric substitution, a proposed synthetic pathway for the novel compound, and a framework for its experimental validation. By embracing such intelligent design strategies, researchers can significantly enhance the probability of success in developing safe and effective new medicines. The continued exploration and application of bioisosterism will undoubtedly remain a cornerstone of modern drug discovery.

References

-

Chem-Impex. (n.d.). 2-Chloro-4-hydroxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 78, 51. Retrieved from [Link]

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.

-

Moir, M. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

PubChem. (n.d.). 4-tert-Butylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

- Stepan, A. F., et al. (2012). Metabolically stable tert-butyl replacement. ACS Medicinal Chemistry Letters, 3(11), 903-907.

- Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.

-

Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. Retrieved from [Link]

- Zoretic, P. A., et al. (1995). A mild and efficient method for the synthesis of 4-alkylpyridines. The Journal of Organic Chemistry, 60(15), 4724-4725.

- Zupan, M., & Iskra, J. (2008). Chlorination of pyridines and their N-oxides. Molecules, 13(6), 1264-1286.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.

- Kumar, V., & Mahajan, R. K. (2017). A review on the synthesis of 2, 4, 6-trisubstituted pyridines.

-

Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102942518B - Chlorination synthesis method of pyridine derivatives - Google Patents [patents.google.com]

- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 9. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]

Conformational Dynamics of Cyclobutyl-Pyridine Scaffolds: A Structural Analysis Guide

Executive Summary

In modern medicinal chemistry, the transition from planar aromatic systems to three-dimensional scaffolds ("Escape from Flatland") is a critical strategy for improving solubility and target selectivity. The cyclobutyl-pyridine motif represents a unique structural challenge: it combines the electron-deficient, planar nature of pyridine with the flexible, puckered geometry of cyclobutane.

This guide provides a rigorous technical framework for analyzing the conformational preferences of this system. It moves beyond static representations to address the dynamic equilibrium between ring puckering (butterfly motion) and bond rotation (at the C_pyridine–C_cyclobutane junction).

Theoretical Framework: The Physics of the Scaffold

The "Butterfly" Puckering

Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane adopts a puckered "butterfly" conformation to relieve the torsional strain caused by eclipsed C–H bonds.[1]

-

Puckering Angle (

): The ring deviates from planarity by approximately 25°–35° [1]. -

Energetic Cost: This puckering relieves ~1 kcal/mol of torsional strain but slightly increases angle strain (C-C-C angles compress to ~88°).

-

Inversion Barrier: The energy barrier for ring inversion (wing-flapping) is low (~1.5 kcal/mol), meaning the ring rapidly interconverts between puckered conformers at room temperature unless locked by bulky substituents.

The Pyridine Vector

When a pyridine ring is attached to the cyclobutane core, two additional factors dictate the global minimum:

-

Equatorial Preference: To minimize 1,3-diaxial-like steric clashes, the bulky pyridine group preferentially occupies the equatorial position of the puckered ring [2].

-

Rotational Barrier: The rotation of the bond connecting the pyridine to the cyclobutane is restricted by the ortho-hydrogens of the pyridine clashing with the cis-hydrogens of the cyclobutane.

Computational Methodology: The Virtual Assay

Before synthesis, conformational scanning using Density Functional Theory (DFT) is required to predict the population of conformers.

Recommended Protocol

Do not rely solely on molecular mechanics (MM) for this system; MM force fields often underestimate the electronic repulsion of the pyridine nitrogen lone pair.

Step-by-Step Workflow:

-

Conformational Search: Use OPLS3e or MMFF94 to generate diverse seed geometries (puckering states + rotamers).

-

Geometry Optimization: Optimize using DFT with dispersion corrections (e.g.,

B97X-D/6-31G*). Dispersion is critical for capturing weak CH- -

Frequency Calculation: Verify minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

). -

Boltzmann Weighting: Calculate the population of each conformer at 298 K.

Visualization of Workflow

Caption: Figure 1. DFT-driven workflow for determining the global energy minimum of cyclobutyl-pyridine derivatives.

Experimental Validation: The Physical Assay

While X-ray crystallography provides a snapshot, it often reflects crystal packing forces rather than solution-state dynamics. NMR is the gold standard for validating solution conformation.

Vicinal Coupling Constants ( )

The Karplus relationship for cyclobutanes is complex due to the bond angle strain.

-

Cis-Coupling (

): Typically 6–10 Hz . The dihedral angle is near 0° (eclipsed) to 30° (puckered). -

Trans-Coupling (

): Typically 2–9 Hz .[2] The dihedral angle is near 120° (pseudo-axial/equatorial) or 150° (diaxial). -

Diagnostic Rule: In rigid cyclobutanes,

is generally larger than

Nuclear Overhauser Effect (NOE)

Since coupling constants can overlap, NOE spectroscopy is required for definitive assignment.

-

Syn-Pyridine: Strong NOE between pyridine ortho-protons and cyclobutane cis-methine protons confirms the rotameric state.

-

1,3-Diaxial Interaction: If the pyridine is forced axial (rare), NOE signals will appear between the pyridine and the protons on C3 of the cyclobutane ring.

Data Summary Table

| Parameter | Cis-Isomer (Pyridine/Substituent) | Trans-Isomer (Pyridine/Substituent) |

| Relative Energy ( | Usually Higher (+1-3 kcal/mol) | Global Minimum (0 kcal/mol) |

| 6 – 10 Hz (Diagnostic) | 2 – 9 Hz | |

| NOE Signal | Strong between substituents | Weak/Absent between substituents |

| Ring Pucker | Distorted to relieve steric clash | Relaxed (~30°) |

NMR Decision Logic

Caption: Figure 2. Logic gate for stereochemical assignment using NMR coupling and NOE data.

Application in Drug Discovery[4][5]

Understanding these dynamics is not merely academic; it drives potency and physicochemical properties.

Case Study: Kinase Inhibitors (JAK1/BACE1)

In the development of JAK1 inhibitors, replacing a flexible chain with a cyclobutyl ring restricted the conformation of a sulfonamide group [4].

-

The Challenge: The sulfonamide needed to form a specific H-bond with Arginine.[3]

-

The Solution: The trans-cyclobutyl isomer positioned the vector correctly. The cis-isomer suffered from steric clash between the pyridine ring and the sulfonamide, distorting the pucker and preventing binding.

-

Result: The rigidified scaffold improved potency by reducing the entropic penalty of binding.

Solubility Implications

Pyridine is a "solubility handle" due to its basic nitrogen (

-

Design Tip: Ensure the global minimum conformer exposes the pyridine nitrogen to the solvent front.

References

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes. Retrieved from [Link]

-

Maricopa Open Digital Press. (2024).[1] Conformational Analysis of Cycloalkanes. Retrieved from [Link]

-

Organic Chemistry Data.[1][4][5][6][7] (n.d.). Vicinal Proton-Proton Coupling 3JHH. Retrieved from [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Patent Landscape for Cyclobutylpyridine Intermediates in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutylpyridine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the design of targeted therapies. Its unique three-dimensional geometry and favorable physicochemical properties offer significant advantages in optimizing drug candidates for potency, selectivity, and pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive analysis of the patent landscape surrounding cyclobutylpyridine intermediates, with a particular focus on their application in the discovery and development of Janus kinase (JAK) inhibitors. We will dissect key patent families, identify major corporate and academic players, and detail the synthetic strategies that have enabled the advancement of this chemical class. By synthesizing patent literature with peer-reviewed scientific insights, this document serves as a vital resource for researchers aiming to innovate within this competitive and therapeutically significant area.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, the identification of novel molecular scaffolds that confer advantageous properties is a cornerstone of innovation. The pyridine ring is a well-established core in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions.[3] The incorporation of a cyclobutane ring introduces a three-dimensional, rigid structure that is heavily underrepresented in marketed drugs but offers distinct benefits.[1] This combination, the cyclobutylpyridine core, provides a unique vector for exiting the plane of the aromatic ring, allowing for the exploration of new chemical space and the optimization of interactions with protein targets. This guide will explore the intellectual property and synthetic chemistry that define the importance of these intermediates in contemporary drug development.

The Strategic Value of the Cyclobutyl Moiety in Medicinal Chemistry

The deliberate inclusion of a cyclobutane ring is a strategic choice driven by its ability to favorably modulate multiple properties of a drug candidate. Unlike more common cycloalkanes like cyclopentane or cyclohexane, the cyclobutane motif offers a superior balance of rigidity and favorable physicochemical properties.[1]

-

Improved Physicochemical Properties: The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as a phenyl ring or a gem-dimethyl unit, while often improving properties like solubility and metabolic stability.[1] Its conformational rigidity can also lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[2]

-

Vectorial Exit and 3D-Scaffolding: Planar, 2D structures can limit the ways a molecule can interact with a target. The cyclobutane ring provides a non-planar anchor, allowing chemists to build out in three dimensions. This is critical for accessing deep or complex binding pockets in protein targets that are not amenable to flat molecules.

-

Metabolic Stability: The strained ring system of cyclobutane can be less susceptible to metabolic degradation compared to more flexible alkyl chains, potentially leading to an improved pharmacokinetic profile.[1]

Patent Landscape Analysis: A Focus on JAK Inhibitors

The therapeutic potential of cyclobutylpyridine intermediates is most prominently illustrated in the field of Janus kinase (JAK) inhibitors. JAKs are a family of enzymes crucial for cytokine signaling, and their dysregulation is linked to a host of inflammatory and autoimmune diseases, as well as cancers.[4][5] Consequently, this area has become a hotbed of patent activity.

Key Therapeutic Areas and Targets

The primary focus of patent applications for cyclobutylpyridine derivatives has been on JAK-associated diseases.[4] This includes:

-

Inflammatory & Autoimmune Disorders: Rheumatoid arthritis, psoriasis, inflammatory bowel disease.[5]

-

Myeloproliferative Neoplasms: Myelofibrosis and polycythemia vera.[5]

-

Oncology: Various cancers where JAK-STAT signaling is implicated.[4]

Major Patent Assignees and Key Patents

A review of the patent literature reveals a competitive landscape dominated by a few key pharmaceutical players who recognized the potential of this scaffold early on.

| Patent Number | Assignee/Applicant | Title | Therapeutic Focus |

| US8158616B2 | Incyte Corporation | Azetidine and cyclobutane derivatives as JAK inhibitors | JAK-associated diseases, including inflammatory disorders and cancer[4] |

| WO2011103423A1 | Incyte Corporation | Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors | Myeloproliferative disorders and other JAK-mediated conditions[6] |

| Not Specified | Multiple (e.g., J&J, Gilead) | Various patents covering JAK family members from 2013-2015 | Broadly covers JAK1, JAK2, JAK3, and TYK2 inhibitors for various diseases[5] |

This table highlights the foundational intellectual property established by companies like Incyte, which has been instrumental in the development of approved drugs featuring this core.

Synthetic Strategies and Methodologies

The efficient and scalable synthesis of cyclobutylpyridine intermediates is critical for their application in drug discovery programs. The general approach involves the coupling of a pre-functionalized cyclobutane moiety with a suitable pyridine derivative.

Retrosynthetic Analysis

A general retrosynthetic approach simplifies the target molecule into readily available starting materials. The key disconnection is typically the bond between the cyclobutane and pyridine rings, which is often formed via a cross-coupling reaction.

Caption: Retrosynthetic analysis of a generic cyclobutylpyridine core.

Key Synthetic Transformations

-

Suzuki-Miyaura Cross-Coupling: This is a cornerstone reaction for forming the C-C bond between the two core fragments. It typically involves reacting a pyridine halide (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) with a cyclobutyl boronic acid or ester. The choice of palladium catalyst and ligand is crucial for achieving high yield and purity. The synthesis of Baricitinib, for example, employs a Suzuki-Miyaura reaction.[7]

-

[2+2] Photocycloaddition: While less common for late-stage functionalization, this method is a fundamental way to generate the cyclobutane ring itself from two olefin precursors.[1]

-

Multicomponent Reactions (MCRs): For certain scaffolds, MCRs like the Hantzsch dihydropyridine synthesis can be adapted to build the pyridine ring with high efficiency and atom economy, although this is less common for the specific cyclobutyl-substituted pyridines .[8]

Exemplary Experimental Protocol: Suzuki Coupling

The following protocol is a representative, generalized procedure for the key coupling step. Note: This is an illustrative example. Specific conditions must be optimized for each unique substrate.

-

Inert Atmosphere: To a flame-dried round-bottom flask, add the pyridine halide (1.0 eq.), the cyclobutyl boronic acid pinacol ester (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and a suitable base (e.g., K₂CO₃, 3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclobutylpyridine product.

Case Study: Cyclobutylpyridines in JAK Inhibitors

The JAK-STAT pathway is a critical signaling cascade for the immune system. Cytokines bind to receptors, activating associated JAKs, which then phosphorylate STAT proteins. The STATs dimerize, translocate to the nucleus, and regulate gene expression. Inhibiting JAKs can dampen this response, making them attractive targets for autoimmune diseases.

Caption: Simplified JAK-STAT signaling pathway and the action of a JAK inhibitor.

Baricitinib (Olumiant®) , developed by Eli Lilly and Incyte, is a prime example. It features a pyrrolo[2,3-d]pyrimidine core linked to a sulfonyl-substituted azetidine. While not a cyclobutylpyridine, its development path and the associated patents on related four-membered rings highlight the strategic thinking in this space.[7] The core principles of using small, strained rings to achieve desired vectoral orientation and properties are directly applicable. Ruxolitinib (Jakafi®) is another key JAK inhibitor whose development spurred extensive patenting of related heterocyclic scaffolds.[9] The patent literature shows a clear evolution from initial broad claims to more specific structures, including those with cyclobutane and azetidine moieties, as companies sought to optimize efficacy and secure intellectual property.[4][6]

Future Outlook and White Space Analysis

While the JAK inhibitor space is mature, opportunities for innovation with cyclobutylpyridine intermediates remain.

-

Selective Inhibition: Designing inhibitors that are selective for one JAK family member over others (e.g., JAK1 vs. JAK2) is a major goal to fine-tune therapeutic effects and minimize side effects. The unique 3D nature of the cyclobutylpyridine scaffold is well-suited for engineering such selectivity.

-

New Therapeutic Targets: The favorable properties of this scaffold make it an attractive starting point for exploring other kinase targets and beyond. Patent landscaping can reveal which target classes are less saturated with this particular chemical matter.[10][11]

-

Novel Synthetic Methods: The development of more efficient, greener, and cost-effective methods for synthesizing these intermediates is an ongoing need. Biocatalysis, for example, offers a promising avenue for creating chiral amine-containing intermediates with high stereocontrol.[12]

References

- Pharmaceutical patent landscaping: A novel approach to understand patents from the drug discovery perspective. bioRxiv.

- Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry

- Pharmaceutical patent landscaping: A novel approach to understand patents from the drug discovery perspective - Yojana Gadiya - Poster - ISMB/ECCB 2023. YouTube.

- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.

- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.

- Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. PubMed.

- Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.

- US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.

- Cyclobutane Deriv

- Trends in covalent drug discovery: a 2020-23 patent landscape analysis focused on select covalent reacting groups (CRGs) found in FDA-approved drugs. PubMed.

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

- Medicinal Chemistry and Chemical Biology Highlights. CHIMIA.

- WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.

- “Cocrystal in pharmaceutical Market in view Regulatory prospective And Intellectual property rights”.

- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.

- Formulation Studies with Cyclodextrins for Novel Selenium NSAID Deriv

- A Review about Regulatory Status and Recent Patents of Pharmaceutical Co-Crystals. Semantic Scholar.

- Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. MDPI.

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.

- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.

- Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2. Taylor & Francis Online.

- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd

- The Versatility of 3-Butylpyridine in Pharmaceutical Intermediate Synthesis: A Technical Guide. Benchchem.

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 5. Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Suzuki-Miyaura cross-coupling protocols for 2-chloropyridine derivatives

Application Note & Protocol Guide

Executive Summary

The cross-coupling of 2-chloropyridine derivatives represents a distinct challenge in medicinal chemistry compared to their phenyl or 3-/4-pyridyl counterparts. While 2-arylpyridines are privileged pharmacophores (found in Etoricoxib, Atazanavir), the 2-position suffers from two primary mechanistic hurdles: electronic deactivation hindering oxidative addition, and nitrogen coordination that poisons the active catalyst.

This guide moves beyond generic Suzuki conditions, providing two distinct, field-validated protocols:

-

Protocol A (The Workhorse): Utilizes Buchwald XPhos Pd G4 for broad substrate scope and high turnover frequencies (TOF).

-

Protocol B (The Problem Solver): Utilizes Pd-PEPPSI-IPr for sterically encumbered or highly electron-deficient substrates where phosphine ligands fail.

Mechanistic Insight: The "Pyridyl Trap"

To optimize this reaction, one must understand why it fails. Standard Pd(PPh3)4 conditions often result in low yields due to the specific properties of the 2-chloropyridine motif.

The Two-Fold Failure Mode

-

Slow Oxidative Addition: The electron-deficient nature of the pyridine ring strengthens the C–Cl bond (Bond Dissociation Energy ~95 kcal/mol), making oxidative addition significantly slower than for aryl bromides or iodides.

-

Catalyst Poisoning (The N-Trap): The basic nitrogen atom at the 2-position is perfectly situated to chelate the Palladium center after oxidative addition, forming a stable, unreactive dimer or "resting state" that prevents transmetallation.

The Solution: The use of bulky, electron-rich ligands (Dialkylbiaryl phosphines or NHCs). These ligands sterically crowd the metal center, physically preventing the pyridine nitrogen from binding to the Pd, thereby forcing the cycle forward.

Mechanistic Pathway Visualization

Figure 1: The catalytic cycle highlighting the critical divergence point. Bulky ligands (Green path) prevent the formation of the inactive N-coordinated species (Red path).

Critical Parameters & Reagent Selection

| Parameter | Recommendation | Rationale |

| Ligand | XPhos or SPhos | XPhos provides the optimal balance of steric bulk (to prevent N-binding) and electron richness (to accelerate C-Cl oxidative addition).[1] |

| Pre-catalyst | Pd G3/G4 or PEPPSI | Avoids the induction period and instability of Pd2(dba)3. G4 precatalysts release the active species efficiently at lower temperatures. |

| Base | K3PO4 (Protocol A) | Mild enough to prevent protodeboronation of boronic acids but strong enough for activation. |

| Base | K2CO3 / KOtBu (Protocol B) | Carbonates are standard for NHC systems; alkoxides are used for difficult substrates to force transmetallation. |

| Solvent | THF/Water or Dioxane/Water | Water is mandatory . It forms the boronate-hydroxy species [Ar-B(OH)3]- necessary for transmetallation. |

Protocol A: The "Workhorse" Method (Buchwald G4)

Best for: General screening, substrates with moderate steric hindrance, and scale-up (mg to kg).

Materials

-

Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - Load: 1.0 - 2.0 mol%

-

Substrate: 2-Chloropyridine derivative (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Base: Potassium Phosphate Tribasic (K3PO4) (2.0 - 3.0 equiv)

-

Solvent: THF : Water (4:1 ratio) or Toluene : Water (4:1)

Step-by-Step Methodology

-

Charge Solids: In a reaction vial equipped with a stir bar, add the 2-chloropyridine (1.0 mmol), aryl boronic acid (1.2 mmol), and K3PO4 (2.0 mmol).

-

Catalyst Addition: Add XPhos Pd G4 (0.02 mmol, 2 mol%).

-

Note: G4 catalysts are air-stable solids and can be weighed on the bench, but the reaction must be run under inert gas.

-

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (x3 cycles).[1]

-

Solvent Addition: Syringe in degassed THF (4 mL) and degassed Water (1 mL).

-

Tip: Sparge solvents with Nitrogen for 15 mins prior to use to remove dissolved Oxygen.

-

-

Reaction: Place in a pre-heated block at 60°C - 80°C . Stir vigorously (1000 rpm).

-

Time: Typically complete in 2–4 hours.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry organic layer over Na2SO4.[1]

Protocol B: The "Challenging Substrate" Method (NHC/PepPSI)

Best for: Highly sterically hindered 2-chloropyridines (e.g., 3-substituted-2-chloropyridines) or very electron-deficient systems where phosphines oxidize.

Materials

-

Catalyst: Pd-PEPPSI-IPr (CAS: 905459-27-0) - Load: 1.0 - 2.0 mol%

-

Substrate: 2-Chloropyridine derivative (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Base: Potassium Carbonate (K2CO3) or Potassium tert-butoxide (KOtBu) (2.0 equiv)

-

Solvent: 1,4-Dioxane or Isopropanol (Technical grade is acceptable for PepPSI)

Step-by-Step Methodology

-

Charge Solids: Add substrate, boronic acid, base, and Pd-PEPPSI-IPr to the vial.

-

Inert Atmosphere: Evacuate and backfill with Argon (x3).

-

Note: While PepPSI is robust, oxygen exclusion ensures high turnover numbers (TON).

-

-

Solvent Addition: Add 1,4-Dioxane (concentration ~0.2 M).

-

Activation: Heat to 80°C .

-

Monitoring: Monitor via LCMS. If conversion stalls at 50%, add an additional 0.5 equiv of boronic acid and base (boronic acid degradation is likely).

Decision Tree & Troubleshooting

Use the following logic flow to select the correct protocol and troubleshoot issues.

Figure 2: Workflow for protocol selection and basic troubleshooting logic.

Self-Validating Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Reaction turns black immediately | Rapid Pd nanoparticle formation (catalyst death). | Oxygen leak or insufficient ligand stabilization. Ensure thorough degassing. Switch to G4 precatalyst if using in-situ generation. |

| Conversion stalls at ~60% | Protodeboronation of the boronic acid. | The boronic acid is degrading faster than the cross-coupling. Add the boronic acid in two portions (0 min and 60 min) or switch to a Boronic Ester (Pinacol). |

| 2,2'-Bipyridine formation | Homocoupling of the pyridine substrate. | Often occurs if the boronic acid is inactive. Ensure water is present in the solvent system to activate the boronate. |

| No reaction (0% conversion) | Catalyst poisoning by substrate N-atom. | The ligand is not bulky enough. Switch from SPhos to XPhos, or from XPhos to PepPSI-IPr (NHC). |

References

-

Buchwald, S. L., et al. (2005). Ligand Selection for the Suzuki-Miyaura Coupling of 2-Chloropyridines. Journal of the American Chemical Society.[4]

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling. Chemistry - A European Journal.[5]

-

Sigma-Aldrich. Buchwald Precatalysts User Guide.

-

BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines.

-

Organ, M. G., et al. (2009). Rational Exploration of N-Heterocyclic Carbene (NHC) Palladacycle Diversity. Angewandte Chemie International Edition.

Sources

Reagents for radical cyclobutylation of 2-chloropyridine

Application Note: Strategic Radical Cyclobutylation of 2-Chloropyridine

Executive Summary

The incorporation of cyclobutyl motifs into heteroaromatic scaffolds is a critical strategy in modern medicinal chemistry, often utilized to modulate lipophilicity (LogP) and metabolic stability without significantly altering the steric footprint of a lead compound—a concept known as "Escaping Flatland."

This guide details the functionalization of 2-chloropyridine , a ubiquitous pharmacophore, via radical cyclobutylation. Unlike traditional nucleophilic substitutions that displace the chlorine atom, radical Minisci-type reactions preserve the C2-chloro handle for subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig), enabling modular library synthesis.

We present two primary reagent classes:

-

Zinc Sulfinates (Baran Diversinates™): Robust, scalable, and operationally simple.

-

Redox-Active Esters (RAEs): Mild, photoredox-mediated, and high-tolerance.[1]

Mechanistic Foundation

The transformation relies on the Minisci reaction , where a nucleophilic alkyl radical attacks a protonated, electron-deficient heterocycle.

Regioselectivity Logic: For 2-chloropyridine:

-

Electronic Bias: Protonation of the pyridine nitrogen lowers the LUMO energy, activating the ring toward nucleophilic radical attack.

-

Site Selectivity: The C2 and C4 positions are most electrophilic. Since C2 is blocked by the chlorine atom, the cyclobutyl radical preferentially attacks C4 . Attack at C6 is a minor pathway but is generally disfavored sterically and electronically compared to C4 in the presence of the electron-withdrawing chlorine.

Pathway Visualization:

Reagent Class A: Zinc Sulfinates (The Baran Protocol)

Reagent: Zinc Bis(cyclobutanesulfinate) (TMFS) Role: Radical Precursor

Developed by the Baran lab at Scripps, zinc sulfinates are solid, shelf-stable reagents that release alkyl radicals upon oxidation. This method is the "workhorse" for early-stage discovery due to its scalability and lack of requirement for inert atmosphere or light.

-

Mechanism of Activation: The sulfinate is oxidized by tert-butyl hydroperoxide (TBHP) to a sulfonyl radical, which extrudes SO₂ to generate the cyclobutyl radical.

-

Key Advantage: High radical flux allows the reaction to outcompete side reactions.

-

Limitation: Requires an oxidant (TBHP), which may be incompatible with easily oxidizable functional groups (e.g., thioethers, free amines).

Reagent Class B: Redox-Active Esters (Photoredox Protocol)

Reagent: Cyclobutanecarboxylic Acid N-Hydroxyphthalimide Ester (NHP Ester) Role: Radical Precursor via Decarboxylation

For substrates sensitive to strong oxidants, the photoredox decarboxylation of NHP esters (derived from cyclobutanecarboxylic acid) is the gold standard.

-

Mechanism of Activation: An excited-state photocatalyst (e.g., Ir(ppy)₃) reduces the NHP ester. Fragmentation releases phthalimide and CO₂, generating the cyclobutyl radical.

-

Key Advantage: Mild, room-temperature conditions; precise control over radical generation.

-

Limitation: Higher cost of catalysts; requires a light source (Blue LED).

Comparative Analysis

| Feature | Zinc Sulfinate Protocol | Photoredox (RAE) Protocol |

| Reagent Source | Zinc Bis(cyclobutanesulfinate) | Cyclobutane-COOH (via NHP ester) |

| Activation | Chemical Oxidant (TBHP) | Blue LED + Ir/Ru Catalyst |

| Solvent System | DCM/H₂O (Biphasic) or DMSO | DMSO, DMF, or MeCN |

| Temperature | 0 °C to RT (Exothermic) | Room Temperature |

| Regioselectivity | C4 (Major), C6 (Minor) | C4 (Major) |

| Cost Efficiency | High (Cheap reagents) | Moderate (Expensive catalyst) |

| Scalability | Excellent (Multi-gram) | Good (Flow chem recommended >1g) |

Detailed Experimental Protocols

Protocol A: Zinc Sulfinate Method (Standard)

Objective: Synthesis of 4-cyclobutyl-2-chloropyridine on a 1.0 mmol scale.

Materials:

-

2-Chloropyridine (1.0 equiv, 113 mg)

-

Zinc Bis(cyclobutanesulfinate) (3.0 equiv) [Commercially available or prepared via sulfonyl chloride reduction]

-

Trifluoroacetic acid (TFA) (1.0 equiv)

-

tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 equiv)

-

Dichloromethane (DCM) / Water (2.5:1 ratio)

Procedure:

-

Setup: To a 20 mL vial equipped with a stir bar, add 2-chloropyridine (1.0 mmol) and DCM (2.5 mL).

-

Activation: Add TFA (1.0 mmol, 76 µL) to protonate the pyridine. Note: Formation of the pyridinium salt is visible.

-

Reagent Addition: Add Zinc Bis(cyclobutanesulfinate) (3.0 mmol) and water (1.0 mL). The mixture will be biphasic.[2]

-

Initiation: Add TBHP (3.0 mmol) dropwise at 0 °C.

-

Reaction: Vigorously stir the emulsion at room temperature for 4–12 hours.

-

Self-Validation Check: The organic layer may turn slightly yellow. Monitor by LCMS for the consumption of the starting material (m/z 114) and appearance of product (m/z 168).

-

-

Workup: Quench with sat. aq. NaHCO₃ (careful: gas evolution). Extract with DCM (3x).[2] Dry organics over Na₂SO₄.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc). The C4 isomer typically elutes after the C6 minor isomer (if present).

Protocol B: Photoredox Decarboxylation Method

Objective: Mild synthesis for sensitive substrates.

Materials:

-

2-Chloropyridine (1.0 equiv)

-

Cyclobutanecarboxylic acid NHP ester (1.5 equiv)

-

Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)[3]

-

TFA (1.0 equiv)